5-Bromo-6-fluoro-2-methylbenzo[D]oxazole
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Overview
Description
5-Bromo-6-fluoro-2-methylbenzo[D]oxazole: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-2-methylbenzo[D]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2-fluoroaniline with methyl chloroformate, followed by cyclization in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoxazoles can be formed.
Oxidation Products: Oxidized derivatives such as oxides and hydroxides.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-6-fluoro-2-methylbenzo[D]oxazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: The compound’s potential anticancer properties are of significant interest. It has been evaluated for its ability to inhibit the growth of cancer cells, particularly in colorectal carcinoma .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-methylbenzo[D]oxazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, the compound inhibits key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 5-Bromo-2-methylbenzoxazole
- 5-Fluoro-2-methylbenzoxazole
- 6-Fluoro-2-methylbenzoxazole
Comparison: 5-Bromo-6-fluoro-2-methylbenzo[D]oxazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced antimicrobial and anticancer activities, making it a valuable candidate for further research .
Properties
Molecular Formula |
C8H5BrFNO |
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Molecular Weight |
230.03 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrFNO/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3 |
InChI Key |
JLWIGWNROGGEJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2O1)F)Br |
Origin of Product |
United States |
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